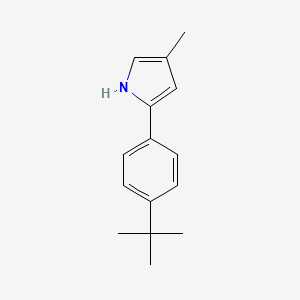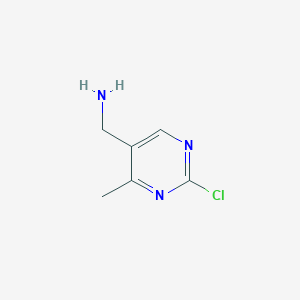
(2-Chloro-4-methylpyrimidin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-methylpyrimidin-5-yl)methanamine: is an organic compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyrimidin-5-yl)methanamine typically involves the chlorination of 4-methylpyrimidine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with methanamine to introduce the methanamine group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and methanamine introduction steps .
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-4-methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Amines derived from the reduction of the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: (2-Chloro-4-methylpyrimidin-5-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of pyrimidine-based drugs .
Medicine: Its derivatives are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids in bacteria, leading to cell death .
Comparación Con Compuestos Similares
(5-Methylpyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
(2-Methylpyrimidin-5-yl)methanamine: Lacks the chlorine atom at the 2-position.
(4-Chloropyrimidin-2-yl)methanamine: Chlorine atom is at the 4-position instead of the 2-position.
Uniqueness: (2-Chloro-4-methylpyrimidin-5-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group on the pyrimidine ring.
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
(2-chloro-4-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,2,8H2,1H3 |
Clave InChI |
OSYOFEAWLQPJOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
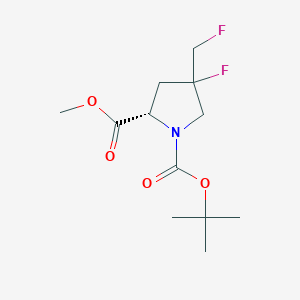
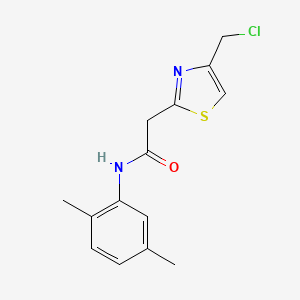


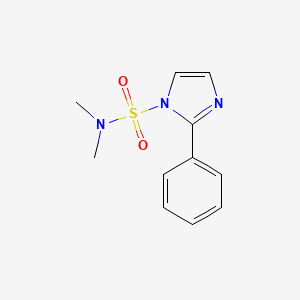
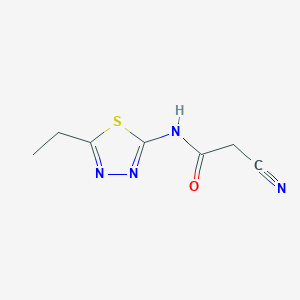
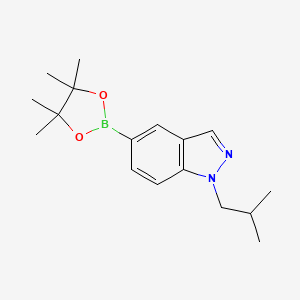
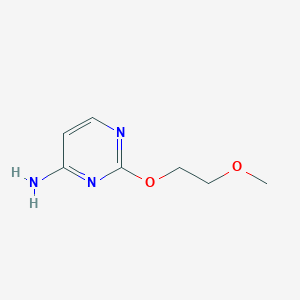
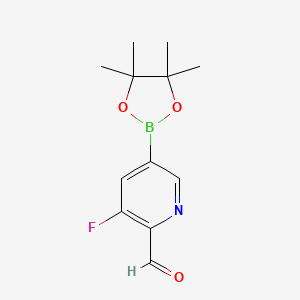
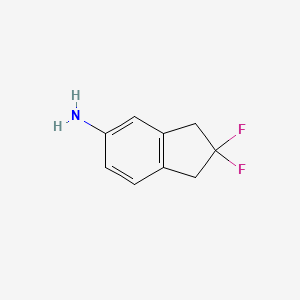
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

